CNR
Rubidium cyanide
CAS No.: 19073-56-4
Cat. No.: VC21065436
Molecular Formula: RbCN
CNR
Molecular Weight: 111.485 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19073-56-4 |
---|---|
Molecular Formula | RbCN CNR |
Molecular Weight | 111.485 g/mol |
IUPAC Name | rubidium(1+);cyanide |
Standard InChI | InChI=1S/CN.Rb/c1-2;/q-1;+1 |
Standard InChI Key | LVVHSFSKNVFYAG-UHFFFAOYSA-N |
Isomeric SMILES | [C-]#N.[Rb+] |
SMILES | [C-]#N.[Rb+] |
Canonical SMILES | [C-]#N.[Rb+] |
Introduction
Physical and Chemical Properties
Rubidium cyanide exhibits several distinctive physical and chemical characteristics that define its behavior in various conditions. The following table summarizes the key properties of this compound:
Property | Value |
---|---|
Chemical Formula | RbCN |
Molecular Weight | 111.485 g/mol |
Physical Appearance | White cubic crystals |
Melting Point | 547°C |
Density | 2.3 g/cm³ (at 20°C) |
Solubility in Water | Soluble |
Solubility in Ethanol | Insoluble |
Solubility in Diethyl Ether | Insoluble |
CAS Number | 19073-56-4 |
IUPAC Name | rubidium(1+);cyanide |
InChI | InChI=1S/CN.Rb/c1-2;/q-1;+1 |
SMILES | [C-]#N.[Rb+] |
The properties of rubidium cyanide reflect the combined characteristics of the rubidium cation and the cyanide anion. The rubidium ion contributes to the compound's relatively high molecular weight compared to other alkali metal cyanides, while the cyanide ion is responsible for its toxicity and chemical reactivity.
As an ionic compound, rubidium cyanide dissociates in water to form rubidium ions (Rb⁺) and cyanide ions (CN⁻). The high solubility in water and insolubility in organic solvents like ethanol and diethyl ether is typical of ionic compounds. This solubility profile influences how the compound can be handled and synthesized in laboratory settings.
Production and Synthesis
Rubidium cyanide can be synthesized through the reaction of hydrogen cyanide and rubidium hydroxide in alcohol or ether, as shown in the following chemical equation:
This synthesis method follows a similar pattern to the production of other alkali metal cyanides, though it must be conducted under controlled conditions due to the high toxicity of both hydrogen cyanide and the resulting rubidium cyanide product. The reaction typically proceeds readily at room temperature, with the product often requiring purification through recrystallization.
In laboratory settings, rubidium cyanide is typically prepared in small quantities for specific research purposes. Commercial production is limited, as the demand for this compound is significantly lower than for sodium or potassium cyanides, which find widespread industrial applications.
The source of rubidium for such syntheses often comes from minerals like lepidolite, or as a byproduct of lithium extraction. Recent research has explored methods for extracting rubidium from complex ores, such as those in the Malatya-Kuluncak area, which contain rubidium in complex forms with Na+K feldspar, pyroxene, and alumina silicate.
Crystal Structure and Structural Properties
The crystal structure of rubidium cyanide has been extensively studied using various analytical techniques, particularly neutron powder diffraction. At room temperature, rubidium cyanide adopts a cubic crystal structure similar to that of sodium chloride, with the rubidium ions and cyanide ions arranged in a face-centered cubic lattice.
This disorder in the orientation of the cyanide ions is a crucial feature of rubidium cyanide's crystal structure and plays a significant role in its phase transition behavior. The cyanide ions can be oriented in different directions within the crystal lattice, leading to various possible arrangements. This orientational disorder contributes to the compound's interesting thermodynamic properties, particularly the glass transition observed at low temperatures.
The structural properties of rubidium cyanide under various conditions, such as different temperatures and pressures, have been investigated using spectroscopic techniques like Raman and Brillouin spectroscopy. These studies have revealed similarities between the high-pressure phases of rubidium cyanide and potassium cyanide, suggesting common mechanisms in their structural transformations.
Phase Transitions and Thermodynamic Properties
One of the most scientifically interesting aspects of rubidium cyanide is its phase transition behavior. Detailed calorimetric studies have revealed a well-defined first-order phase transition at approximately 132.30 K (−140.85°C). This transition has been confirmed by both heat capacity measurements and dielectric studies.
The thermodynamic parameters associated with this phase transition have been precisely measured and include the following values:
Parameter | Value |
---|---|
Transition Temperature | 132.30 ± 0.05 K |
Transition Enthalpy | 1280 J mol⁻¹ |
Transition Entropy | 10.2 J K⁻¹ mol⁻¹ |
Discontinuous Enthalpy | 742 ± 2 J mol⁻¹ |
Discontinuous Entropy | 5.65 ± 0.02 J K⁻¹ mol⁻¹ |
These thermodynamic values provide important insights into the nature of the phase transition. The significant enthalpy and entropy changes indicate substantial reorganization within the crystal structure during the transition. Under the assumption that the orientational disorder of the cyanide ion in the cubic phase is eightfold, a residual entropy of 5.43 J K⁻¹ mol⁻¹ has been derived from the transition entropy, which is related to the head-to-tail disorder of the cyanide anions.
This disorder causes an additional transition phenomenon: a glass transition at approximately 30 K. At this temperature, the molecular motion of the cyanide ions becomes so slow that they essentially become "frozen" in disordered orientations, creating what is known as a dipolar glass state. The enthalpy relaxation time determined by spectroscopic measurements agrees very well with the dielectric relaxation time extrapolated to lower temperatures, providing evidence for this frozen disordered state.
Studies by Dultz and Rehaber published in Physical Review B examined the Raman and Brillouin spectra of RbCN under hydrostatic pressure (up to 0.8 GPa) and at temperatures down to 80 K, providing insights into the pressure-temperature phase diagram of rubidium cyanide. Their research showed that the Raman spectra of different phases of RbCN exhibit high similarity to the spectra of the high-pressure phases of potassium cyanide (KCN), suggesting similar mechanisms in their phase transitions.
Research Applications and Scientific Significance
Rubidium cyanide has found several important applications in scientific research, particularly in fundamental studies of solid-state physics and materials science. Its unique phase transition behavior makes it a valuable model system for understanding more complex phase transitions in other materials.
Phase Transition Studies
Rubidium cyanide has been extensively studied for its phase transitions, which serve as model systems for understanding order-disorder phenomena in crystals. The first-order phase transition at 132.30 K, with its significant changes in enthalpy and entropy, provides insights into the thermodynamic properties of ionic compounds with molecular anions.
Glass Transition Behavior
The glass transition observed at approximately 30 K makes rubidium cyanide an interesting compound for studying glass formation in crystalline materials. This transition, where the cyanide ions become frozen in disordered orientations, represents a type of dipolar glass that has attracted significant research interest. Studies of this behavior contribute to our understanding of glassy states and relaxation phenomena in solids.
Spectroscopic Research
Rubidium cyanide has been studied using various spectroscopic techniques, including Raman, Brillouin, and neutron scattering. These investigations have provided valuable information about the vibrational modes and structural dynamics of the compound under different conditions of temperature and pressure. The assignment of Raman bands using inelastic neutron-scattering data has contributed to our understanding of the molecular vibrations in alkali metal cyanides.
Crystallographic Studies
Neutron diffraction studies of rubidium cyanide have revealed details of its crystal structure at very low temperatures. These studies are important for understanding how the arrangement of atoms in the crystal lattice changes with temperature and how these changes relate to the observed phase transitions. The finding that the cyanide ions remain disordered even at 4 K has implications for theories of order-disorder transitions in ionic crystals.
Theoretical Modeling
Comparison with Other Alkali Metal Cyanides
Rubidium cyanide belongs to the family of alkali metal cyanides, which includes more commonly encountered compounds such as sodium cyanide (NaCN) and potassium cyanide (KCN). While these compounds share many chemical properties due to the presence of the cyanide ion, they also exhibit important differences related to the specific alkali metal cation.
The following table compares key properties of rubidium cyanide with other alkali metal cyanides:
Property | Rubidium Cyanide (RbCN) | Potassium Cyanide (KCN) | Sodium Cyanide (NaCN) |
---|---|---|---|
Molecular Weight | 111.485 g/mol | 65.12 g/mol | 49.01 g/mol |
Melting Point | 547°C | 634°C | 563°C |
Solubility in Water | Soluble | Highly soluble | Highly soluble |
Toxicity | Very toxic | Very toxic | Very toxic |
Primary Uses | Research | Industrial processes, gold extraction | Industrial processes, gold extraction |
Production Scale | Limited, research quantities | Large industrial scale | Large industrial scale |
In terms of practical applications, sodium and potassium cyanides are much more widely used than rubidium cyanide, primarily due to the relative abundance and lower cost of sodium and potassium compared to rubidium. Sodium and potassium cyanides find extensive use in gold extraction, electroplating, and organic synthesis, while rubidium cyanide is primarily used in specialized research contexts.
The crystal structures and phase transition behaviors of these compounds have been extensively studied, with each showing characteristic transitions at different temperatures. These comparisons help researchers understand the fundamental principles governing the behavior of ionic crystals and the influence of different cations on the properties of cyanide compounds.
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